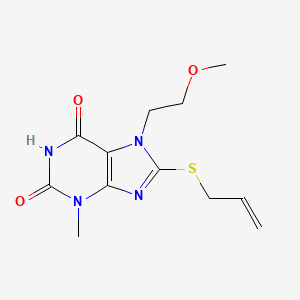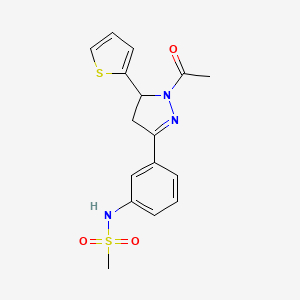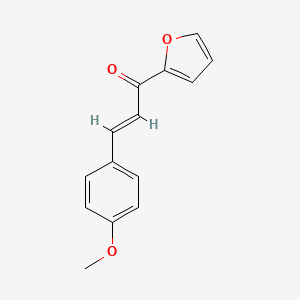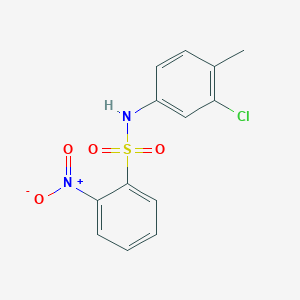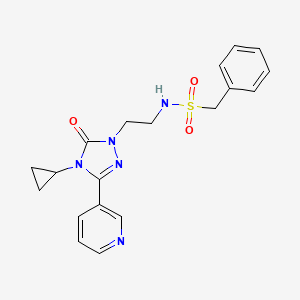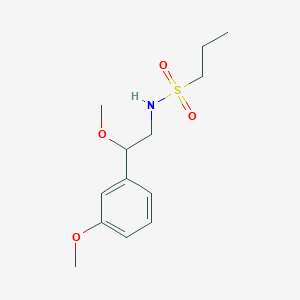
N-(2-methoxy-2-(3-methoxyphenyl)ethyl)propane-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxy-2-(3-methoxyphenyl)ethyl)propane-1-sulfonamide, commonly known as PMSF, is a sulfonamide compound that is widely used in scientific research. PMSF is a serine protease inhibitor that is used to inhibit the activity of proteases, which are enzymes that break down proteins.
Wirkmechanismus
PMSF is a serine protease inhibitor that irreversibly binds to the active site of the protease. It forms a covalent bond with the serine residue in the active site, which prevents the protease from cleaving its substrate. PMSF is particularly effective against serine proteases, which are a class of proteases that contain a serine residue in their active site.
Biochemical and Physiological Effects
PMSF has no known biochemical or physiological effects outside of its role as a serine protease inhibitor. It is not metabolized in the body and is excreted unchanged in the urine.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of PMSF is its specificity for serine proteases. It is also relatively easy to use and can be added directly to the sample without the need for purification. However, PMSF has a relatively short half-life and can be rapidly degraded by other proteases. In addition, PMSF can be toxic at high concentrations and can interfere with downstream analysis if not completely removed.
Zukünftige Richtungen
There are several future directions for the use of PMSF in scientific research. One area of interest is the development of more specific and potent protease inhibitors. Another area of interest is the use of PMSF in the study of protease function and regulation. Finally, PMSF may have potential therapeutic applications, particularly in the treatment of diseases that involve abnormal protease activity.
Synthesemethoden
PMSF can be synthesized using a variety of methods, including the reaction of 2-methoxyphenethylamine with chlorosulfonic acid and subsequent reaction with sodium hydroxide. Another common method involves the reaction of 3-methoxybenzaldehyde with 2-methoxyphenethylamine and subsequent reaction with chlorosulfonic acid and sodium hydroxide. The final product is obtained through recrystallization.
Wissenschaftliche Forschungsanwendungen
PMSF is widely used in scientific research, particularly in the field of biochemistry. It is commonly used to inhibit proteases during protein purification, as proteases can degrade the target protein and reduce its purity. PMSF is also used to inhibit proteases during cell lysis, as proteases can degrade cellular proteins and interfere with downstream analysis. In addition, PMSF is used to inhibit proteases during electrophoresis, as proteases can degrade the target protein and interfere with the analysis of protein expression.
Eigenschaften
IUPAC Name |
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4S/c1-4-8-19(15,16)14-10-13(18-3)11-6-5-7-12(9-11)17-2/h5-7,9,13-14H,4,8,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHNRCJGWEFIJTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NCC(C1=CC(=CC=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]propane-1-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-butoxy-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2951782.png)
![N,N-Dimethyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide](/img/structure/B2951784.png)
